![molecular formula C13H18O5 B14274084 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 132415-06-6](/img/structure/B14274084.png)
5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by a cyclohexyl group attached to a hydroxy-methylidene moiety, integrated into a dioxane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions to form the dioxane ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable carbonyl compound.
Hydroxy-Methylidene Addition: The final step involves the addition of a hydroxy-methylidene group, which can be achieved through aldol condensation or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the dioxane ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving dioxane rings. Its structural features make it a suitable candidate for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a potential lead compound for drug discovery. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of analogs with potential therapeutic applications.
Industry
In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its reactivity and stability make it a valuable component in the formulation of specialty chemicals.
作用機序
The mechanism of action of 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-methylidene group can form hydrogen bonds with active site residues, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-[Phenyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[Cyclopentyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[Cyclohexyl(methoxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
132415-06-6 |
|---|---|
分子式 |
C13H18O5 |
分子量 |
254.28 g/mol |
IUPAC名 |
5-[cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H18O5/c1-13(2)17-11(15)9(12(16)18-13)10(14)8-6-4-3-5-7-8/h8,14H,3-7H2,1-2H3 |
InChIキー |
SSRZDWMVPYKSSG-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=C(C2CCCCC2)O)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




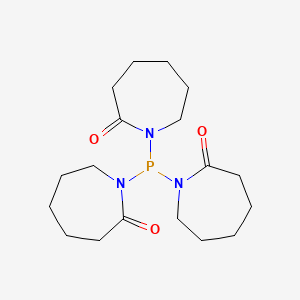
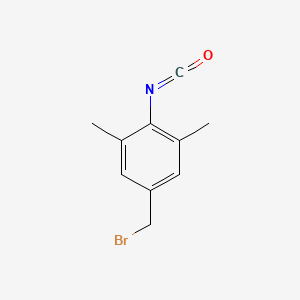
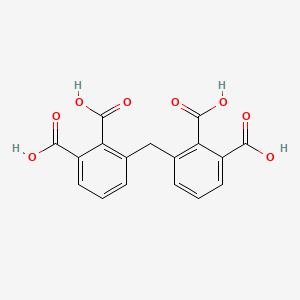



![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)

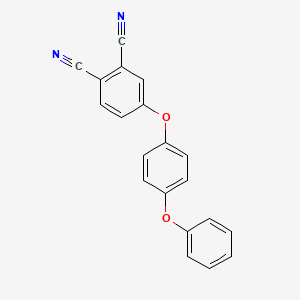
![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
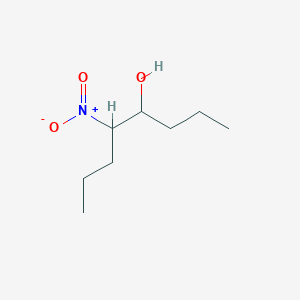
![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
